molecular formula C17H27NO3S B272523 4-(1-Azepanylsulfonyl)phenyl pentyl ether

4-(1-Azepanylsulfonyl)phenyl pentyl ether

Katalognummer B272523
Molekulargewicht: 325.5 g/mol
InChI-Schlüssel: XKXHIMLMJAHKBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Azepanylsulfonyl)phenyl pentyl ether, also known as APPE, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.

Wirkmechanismus

The exact mechanism of action of 4-(1-Azepanylsulfonyl)phenyl pentyl ether is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to modulate the immune response by reducing the production of pro-inflammatory cytokines. Additionally, 4-(1-Azepanylsulfonyl)phenyl pentyl ether has been shown to increase the expression of certain proteins involved in neuronal survival and to decrease the production of beta-amyloid, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, 4-(1-Azepanylsulfonyl)phenyl pentyl ether has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties and to modulate the expression of certain genes involved in inflammation and cell death. Additionally, 4-(1-Azepanylsulfonyl)phenyl pentyl ether has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-(1-Azepanylsulfonyl)phenyl pentyl ether is its ease of synthesis, which allows for large-scale production. Additionally, its low toxicity profile and potential therapeutic effects make it a promising candidate for further study. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential use as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the study of 4-(1-Azepanylsulfonyl)phenyl pentyl ether. One potential area of research is the development of more potent analogs with improved therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of 4-(1-Azepanylsulfonyl)phenyl pentyl ether in humans, as well as its potential use in combination with other therapeutic agents. Finally, the mechanisms underlying its various biochemical and physiological effects need to be further elucidated in order to fully understand its potential therapeutic applications.
In conclusion, 4-(1-Azepanylsulfonyl)phenyl pentyl ether is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. Its ease of synthesis, low toxicity profile, and potential therapeutic effects make it a promising candidate for further study. However, further research is needed to fully understand its mechanisms of action and potential clinical applications.

Synthesemethoden

The synthesis of 4-(1-Azepanylsulfonyl)phenyl pentyl ether involves the reaction of 4-(bromomethyl)phenyl pentyl ether with 1-azepanesulfonyl chloride in the presence of a base. The resulting product is a white solid with a melting point of 70-72°C.

Wissenschaftliche Forschungsanwendungen

4-(1-Azepanylsulfonyl)phenyl pentyl ether has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties in vitro and in vivo, as well as anti-inflammatory effects in animal models. Additionally, 4-(1-Azepanylsulfonyl)phenyl pentyl ether has been studied for its potential use as a neuroprotective agent in the treatment of Alzheimer's disease.

Eigenschaften

Produktname

4-(1-Azepanylsulfonyl)phenyl pentyl ether

Molekularformel

C17H27NO3S

Molekulargewicht

325.5 g/mol

IUPAC-Name

1-(4-pentoxyphenyl)sulfonylazepane

InChI

InChI=1S/C17H27NO3S/c1-2-3-8-15-21-16-9-11-17(12-10-16)22(19,20)18-13-6-4-5-7-14-18/h9-12H,2-8,13-15H2,1H3

InChI-Schlüssel

XKXHIMLMJAHKBK-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.